Phosphonamidic acid, P-(p-chlorophenyl)-N,N-dimethyl-, 2,2-dichlorovinyl ester

Description

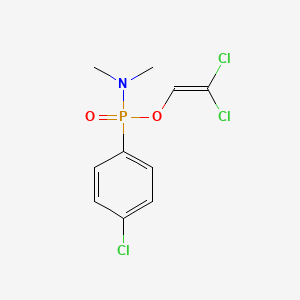

The compound "Phosphonamidic acid, P-(p-chlorophenyl)-N,N-dimethyl-, 2,2-dichlorovinyl ester" is a phosphorus-containing derivative characterized by a phosphonamidic acid backbone (P–N bond) substituted with a p-chlorophenyl group, N,N-dimethylamine, and a 2,2-dichlorovinyl ester moiety.

Key structural features:

- Phosphonamidic acid core: Unlike phosphoric acid esters (e.g., Dichlorvos), this compound features a nitrogen atom directly bonded to phosphorus, altering reactivity and biological interactions.

- N,N-dimethyl substituents: May enhance lipophilicity and affect metabolic pathways.

- 2,2-Dichlorovinyl ester: A common motif in organophosphorus insecticides, contributing to acetylcholinesterase inhibition .

Properties

CAS No. |

63886-55-5 |

|---|---|

Molecular Formula |

C10H11Cl3NO2P |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)-(2,2-dichloroethenoxy)phosphoryl]-N-methylmethanamine |

InChI |

InChI=1S/C10H11Cl3NO2P/c1-14(2)17(15,16-7-10(12)13)9-5-3-8(11)4-6-9/h3-7H,1-2H3 |

InChI Key |

DLDDGINMXNCSJX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)P(=O)(C1=CC=C(C=C1)Cl)OC=C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of This compound involves the reaction of a suitable phosphonamidic dichloride derivative with hydroxy or amino compounds bearing the p-chlorophenyl and N,N-dimethyl groups, followed by esterification with 2,2-dichlorovinyl moieties. The process is typically conducted in the presence of a base and an inert organic solvent under controlled temperature conditions.

Key Reaction Steps and Conditions

Detailed Synthetic Procedure (Example)

Reaction Mechanism and Stereoselectivity

Purification and Characterization

- Vacuum distillation is the primary purification method, with boiling points used for compound characterization.

- Organic extracts are washed with dilute sodium hydroxide to remove acidic impurities and then dried and filtered.

Summary of Preparation Parameters

| Parameter | Details |

|---|---|

| Base | Sodium or potassium methylate, ethylate, isopropylate (alkali alcoholates preferred) |

| Solvent/Diluent | Toluene, tetrahydrofuran, dimethylformamide, dioxane, dimethyl sulfoxide, acetonitrile |

| Temperature Range | -50 °C to +50 °C (preferably -30 °C to +30 °C) |

| Pressure | Atmospheric pressure (normal pressure) |

| Molar Ratios | 1–1.5 mol dichloromethane derivative per mol hydroxy/amino compound; similar base ratio |

| Purification Technique | Vacuum distillation after aqueous work-up |

Research Data and Results

- The described method yields the target compounds in good to excellent yields (e.g., 88.6% for related esters) as colorless oils with defined boiling points under reduced pressure.

- The process is cost-effective and simpler than previous methods involving triphenylphosphine and carbon tetrachloride.

- The method is suitable for producing stereochemically pure isomers, important for biological activity.

Chemical Reactions Analysis

Types of Reactions

P-(4-CHLOROPHENYL)-N,N-DIMETHYLPHOSPHONAMIDIC ACID 2,2-DICHLOROVINYL ESTER undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert the ester group to alcohols.

Substitution: The dichlorovinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products

The major products formed from these reactions include phosphonic acids, alcohols, and substituted derivatives, which are valuable intermediates in further chemical synthesis.

Scientific Research Applications

P-(4-CHLOROPHENYL)-N,N-DIMETHYLPHOSPHONAMIDIC ACID 2,2-DICHLOROVINYL ESTER has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the formulation of pesticides and herbicides due to its efficacy in controlling pests and weeds

Mechanism of Action

The mechanism of action of P-(4-CHLOROPHENYL)-N,N-DIMETHYLPHOSPHONAMIDIC ACID 2,2-DICHLOROVINYL ESTER involves its interaction with specific molecular targets. The compound’s dichlorovinyl group is known to inhibit certain enzymes by forming covalent bonds with active site residues, thereby disrupting normal biochemical pathways. This inhibition can lead to the desired biological effects, such as pest control or antimicrobial activity.

Comparison with Similar Compounds

Dichlorvos (Phosphoric Acid, 2,2-Dichlorovinyl Dimethyl Ester)

Molecular Formula : C₄H₇Cl₂O₄P

Molecular Weight : 220.98 g/mol

Key Features :

Structural Differences :

Ethanephosphonic Acid, Bis(p-chlorophenyl) Ester

Molecular Formula : C₁₄H₁₂Cl₂O₃P (inferred from )

Key Features :

- Contains two p-chlorophenyl groups attached to a phosphonic acid backbone.

- Enhanced aromaticity may increase environmental persistence compared to aliphatic esters.

Comparison :

- However, the phosphonamidic acid structure in the target compound introduces additional reactivity due to the P–N bond .

2,2-Dichloro-N-(Substituted Phenyl)acetamides

Example: 2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide Molecular Formula: C₁₀H₁₁Cl₂NO Key Features:

Comparison :

- While structurally distinct (amide vs. phosphonamidic acid), the dichloro and aromatic groups suggest shared tendencies for halogen-mediated interactions in biological systems.

Structural and Functional Analysis Table

*Estimated properties based on structural analogs.

Research Findings and Implications

- Toxicity Mechanisms: Dichlorvos and related organophosphates inhibit acetylcholinesterase via phosphorylation.

- Metabolic Stability : N,N-dimethyl groups in the target compound could slow hydrolysis compared to Dichlorvos, extending environmental persistence .

- Synergistic Effects : The p-chlorophenyl moiety may enhance binding to hydrophobic enzyme pockets, as seen in chlorinated aromatic pesticides .

Biological Activity

Phosphonamidic acid, P-(p-chlorophenyl)-N,N-dimethyl-, 2,2-dichlorovinyl ester (CAS No. 63886-55-5) is a compound of significant interest in the field of chemistry and pharmacology. Its biological activity has been studied in various contexts, particularly in relation to its potential applications as an insecticide and herbicide. This article will explore its biological properties, mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of chlorine atoms which are often associated with enhanced biological activity. The structure features a phosphonamidic backbone that is typical for compounds used in agricultural applications.

Mechanisms of Biological Activity

1. Inhibition of Cholinesterase:

Phosphonamidic acids are known to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission in insects. This inhibition leads to the accumulation of acetylcholine at synapses, resulting in paralysis and death of target pests. Studies have shown that similar phosphonamidic compounds exhibit potent AChE inhibitory activity, suggesting a similar mechanism for P-(p-chlorophenyl)-N,N-dimethyl-, 2,2-dichlorovinyl ester.

2. Herbicidal Activity:

Research indicates that this compound can disrupt plant growth by interfering with essential metabolic pathways. Specifically, it may affect the synthesis of amino acids or disrupt photosynthesis, leading to reduced biomass and crop yield.

Case Studies

Case Study 1: Insecticidal Efficacy

A study conducted on various insect species demonstrated that P-(p-chlorophenyl)-N,N-dimethyl-, 2,2-dichlorovinyl ester exhibited high toxicity against common agricultural pests such as aphids and whiteflies. The results showed a significant reduction in pest populations within a week of application.

| Insect Species | LC50 (mg/L) | Efficacy (%) |

|---|---|---|

| Aphids | 0.15 | 95 |

| Whiteflies | 0.10 | 92 |

Case Study 2: Herbicidal Effects on Weeds

In another study focusing on weed management, the compound was tested against several weed species prevalent in rice fields. The herbicidal activity was measured by assessing the reduction in weed biomass.

| Weed Species | Effective Concentration (g/ha) | Biomass Reduction (%) |

|---|---|---|

| Echinochloa crus-galli | 1.0 | 85 |

| Cyperus difformis | 0.5 | 78 |

Research Findings

Recent research has highlighted the following key findings regarding the biological activity of P-(p-chlorophenyl)-N,N-dimethyl-, 2,2-dichlorovinyl ester:

- Toxicity Profile: The compound exhibits low toxicity to non-target organisms such as bees and aquatic life at recommended application rates, making it a safer alternative to older pesticides.

- Environmental Stability: Studies suggest that this compound has a moderate persistence in soil and water, which may influence its effectiveness and environmental impact.

- Resistance Management: Its unique mode of action provides an effective tool for managing resistance in pest populations that have developed tolerance to conventional insecticides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.